1-(mesitylsulfonyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-10(2)12(11(3)8-9)17(15,16)14-6-4-5-13-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKXQFGRAXAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 1 Mesitylsulfonyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The presence of the strongly electron-withdrawing mesitylsulfonyl group at the N1 position significantly influences the reactivity of the pyrazole ring, primarily by decreasing its electron density. This deactivation modulates its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Substitution Pathways
Electrophilic substitution on the pyrazole ring of 1-(mesitylsulfonyl)-1H-pyrazole is a known pathway for its functionalization. Due to the electronic effects of the two adjacent nitrogen atoms and the N-sulfonyl group, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. nih.govresearchgate.net This is a general trend observed in pyrazole chemistry, where electrophiles react at the C4-position to avoid the formation of unstable cationic intermediates that would arise from attack at C3 or C5. nih.gov
Common electrophilic substitution reactions applicable to N-substituted pyrazoles include nitration, halogenation, and acylation. For instance, direct acylation of N-substituted pyrazoles can be achieved using anhydrides of carboxylic acids in the presence of a strong acid catalyst like concentrated sulfuric acid, leading to the corresponding 4-acylpyrazoles. researchgate.net
Nucleophilic Attack and Transformations
The electron-deficient character of the N-sulfonylated pyrazole ring makes it susceptible to nucleophilic attack, although less common than electrophilic substitution. Nucleophilic addition reactions to the pyrazole ring itself are not prevalent. However, the introduction of activating groups on the pyrazole ring can facilitate such transformations.
More relevant are nucleophilic substitution reactions where a leaving group on the pyrazole ring is displaced by a nucleophile. While direct nucleophilic attack on an unsubstituted this compound is not a primary mode of reactivity, functionalization at other positions of the pyrazole ring can introduce good leaving groups, enabling subsequent nucleophilic transformations.
Ring Functionalization and Derivatization Strategies
A powerful strategy for the derivatization of the this compound ring involves metalation followed by quenching with an electrophile. This approach allows for the introduction of a wide range of functional groups at specific positions of the pyrazole nucleus.
Regioselective deprotonation at the C5 position or bromine-magnesium exchange at the C3 or C4 positions of N-substituted pyrazoles can be achieved, followed by transmetalation with reagents like zinc chloride. The resulting organozinc species can then participate in palladium-catalyzed cross-coupling reactions with various electrophiles. nih.gov This sequential metalation and functionalization provides a versatile route to tri-substituted pyrazoles. nih.gov The choice of the metalating agent and the reaction conditions are crucial for controlling the regioselectivity of the functionalization. rsc.orgresearchgate.net
Transformations Involving the Mesitylsulfonyl Group
The mesitylsulfonyl group in this compound is not merely a passive substituent; it can actively participate in chemical transformations, primarily through its cleavage or by acting as a leaving group.
Cleavage and Deprotection Strategies
The mesitylsulfonyl group can be cleaved from the pyrazole ring, a process often referred to as deprotection. This is a crucial step when the pyrazole nitrogen needs to be unsubstituted for subsequent reactions or for the final target molecule. While specific literature on the cleavage of the mesitylsulfonyl group from pyrazole is not abundant, general methods for the deprotection of N-sulfonyl groups can be considered.
One potential strategy involves reductive cleavage. For instance, N-tosyl groups on pyrroles can be removed under reductive conditions using magnesium in methanol. Another approach involves the use of strong acids or bases, although the stability of the pyrazole ring under such conditions must be taken into account. The bulky nature of the mesityl group might influence the choice of deprotection conditions compared to less hindered sulfonyl groups like tosyl or mesyl.
Role as a Leaving Group or Activating Group
The mesitylsulfonyl group can function as a leaving group in certain reactions, although this is less common than its role as a protecting or activating group. More significantly, the entire 1-(mesitylsulfonyl)-1H-pyrazolyl moiety can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the N-sulfonylated pyrazole makes it a good leaving group, capable of stabilizing the negative charge that develops during the substitution process. For example, pyrazole derivatives have been shown to act as leaving groups in reactions with primary amines. nih.gov
Furthermore, the mesitylsulfonyl group acts as an activating group, facilitating reactions on the pyrazole ring, as discussed in the context of electrophilic substitution and metalation. It also plays a role in directing the regioselectivity of these functionalization reactions.
Mechanistic Investigations of Reactions Involving 1 Mesitylsulfonyl 1h Pyrazole
Elucidation of Reaction Mechanisms in De Novo Pyrazole (B372694) Synthesis
The de novo synthesis of N-sulfonylated pyrazoles, including 1-(mesitylsulfonyl)-1H-pyrazole, typically involves the condensation and cyclization of a sulfonylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enaminone. While specific mechanistic studies for the mesityl derivative are not extensively documented, the mechanisms can be inferred from studies on analogous N-arylsulfonylpyrazoles.
A prevalent method for the synthesis of N-sulfonyl pyrazoles is the reaction of a sulfonylhydrazine with an enaminone, often promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA). researchgate.net The proposed mechanism for this reaction provides a framework for understanding the formation of this compound.
The reaction is believed to commence with the formation of a hydrazone intermediate through the condensation of the sulfonylhydrazine with the enaminone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The bulky mesitylsulfonyl group is likely to influence the rate and regioselectivity of the cyclization step.
Proposed Mechanistic Pathway for the Synthesis of N-Sulfonyl Pyrazoles:
| Step | Description | Key Intermediates/Transition States |
|---|---|---|
| 1. Hydrazone Formation | Nucleophilic attack of the terminal nitrogen of the sulfonylhydrazine on the carbonyl carbon of the enaminone, followed by dehydration. | Hydrazone Intermediate |
| 2. Intramolecular Cyclization | The internal nitrogen of the hydrazone attacks the enamine carbon, leading to a five-membered ring intermediate. | Cyclized Intermediate (Pyrazoline derivative) |
| 3. Aromatization | Elimination of a molecule of amine (e.g., dimethylamine (B145610) from a dimethylenaminone precursor) and a proton to form the stable aromatic pyrazole ring. | Aromatic Pyrazole Product |
The steric hindrance from the ortho-methyl groups on the mesityl substituent may disfavor certain transition states, potentially leading to higher regioselectivity compared to less hindered sulfonyl groups. Furthermore, the electron-donating nature of the methyl groups on the mesityl ring can modulate the electron density on the sulfonyl group, which in turn can affect the reactivity of the hydrazine (B178648) moiety.
Another approach for the de novo synthesis of sulfonated pyrazoles involves a transition-metal-free reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. researchgate.net Mechanistic studies on related systems suggest a cascade reaction involving intermolecular condensation, radical-radical cross-coupling, and pyrazole annulation. researchgate.net
Mechanistic Aspects of Derivatization Reactions
Information on the mechanistic aspects of derivatization reactions specifically for this compound is limited in publicly available research. However, the reactivity of the pyrazole ring in related N-substituted pyrazoles can offer insights. The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The mesitylsulfonyl group, being a strong electron-withdrawing group, deactivates the pyrazole ring towards electrophilic attack.
Conversely, the C3 and C5 positions are more electron-deficient and thus more susceptible to nucleophilic attack. Derivatization reactions may involve functionalization at these positions, potentially through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, although the bulky nature of the mesitylsulfonyl group would likely impose significant steric hindrance.
The N-sulfonyl group itself can be a site of reaction. Under certain conditions, cleavage of the N-S bond can occur, leading to the de-sulfonated pyrazole. This reactivity can be exploited for the synthesis of NH-pyrazoles.
Intermediate Identification and Characterization in Reaction Pathways
The direct identification and characterization of intermediates in the synthesis and reactions of this compound are not well-documented. However, studies on analogous pyrazole syntheses have provided evidence for the existence of certain intermediates.
For instance, in the synthesis of pyrazoles from carbohydrate hydrazone derivatives, an acyclic diacetate intermediate has been isolated and characterized. nih.gov This provides support for the stepwise nature of the cyclization process. In other systems, pyrazoline intermediates have been proposed and in some cases observed. rsc.org
The following table summarizes potential intermediates in N-sulfonylated pyrazole synthesis based on analogous systems.
| Intermediate Type | Method of a) Proposed Formation and b) Potential Characterization | Relevance to this compound Synthesis |
|---|---|---|
| Sulfonylhydrazone | a) Condensation of mesitylsulfonylhydrazine with a 1,3-dicarbonyl compound or enaminone. b) Spectroscopic methods (NMR, IR, MS). | A key acyclic precursor to the pyrazole ring. |
| Pyrazoline | a) Intramolecular cyclization of the sulfonylhydrazone. b) Can be isolated in some cases or detected by in-situ spectroscopic techniques. | The immediate cyclic precursor before aromatization. |
| Radical Species | a) In reactions involving radical initiators or electrochemical methods. b) Electron Paramagnetic Resonance (EPR) spectroscopy. | Relevant in alternative, non-condensative synthetic routes. |
Theoretical and Computational Studies on 1 Mesitylsulfonyl 1h Pyrazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(mesitylsulfonyl)-1H-pyrazole. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.
The electronic properties of N-sulfonylated pyrazoles are influenced by the interplay between the electron-rich pyrazole (B372694) ring and the electron-withdrawing sulfonyl group. The mesityl group, with its methyl substituents, can also exert electronic effects through hyperconjugation. DFT calculations can quantify these effects by determining key electronic parameters. For instance, the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
Furthermore, these calculations can map the electrostatic potential (ESP) on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative ESP, while the sulfur atom of the sulfonyl group and the pyrazole protons are likely to be regions of positive ESP.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Steric Effects of the Mesitylsulfonyl Moiety
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and interactions with other molecules. For this compound, the orientation of the bulky mesitylsulfonyl group relative to the pyrazole ring is of particular interest. Conformational analysis, often performed using molecular mechanics or DFT calculations, helps to identify the most stable conformations and the energy barriers between them.
The mesityl group is known for its significant steric bulk, which can impose conformational constraints. researchgate.net This steric hindrance can influence the torsional angles between the pyrazole ring and the sulfonyl group, as well as the orientation of the mesityl ring itself. nih.gov The rotation around the N-S bond is a key conformational variable. Computational studies can map the potential energy surface as a function of this rotation, revealing the preferred low-energy conformations. It is expected that the most stable conformer will adopt a geometry that minimizes steric clashes between the ortho-methyl groups of the mesityl ring and the pyrazole ring. nih.gov
These steric effects are not merely a structural curiosity; they have profound implications for the molecule's reactivity. The bulky mesityl group can shield the pyrazole ring from attack by reagents, influencing the regioselectivity of chemical reactions. nih.govjocpr.com For instance, access to the N2 nitrogen of the pyrazole ring might be sterically hindered.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway, from reactants to products, including the high-energy transition states. For this compound, this approach can be used to study various potential reactions, such as electrophilic substitution on the pyrazole ring or nucleophilic attack at the sulfur center.
Transition state theory, combined with computational modeling, can be used to calculate activation energies, which are directly related to reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. For N-sulfonylated heterocycles, understanding these pathways is crucial for predicting their chemical behavior and for designing synthetic routes. mdpi.comresearchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are a powerful tool for predicting various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. jocpr.comnih.gov
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared to experimental data, if available, to validate the computed structure. Theoretical studies on similar pyrazole derivatives have shown good correlation between calculated and experimental NMR data. jocpr.com
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be used to assign the peaks in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and the C=N and C=C bonds in the pyrazole ring can be predicted. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Feature (Illustrative) | Assignment |
| ¹H NMR | δ 7.5-8.5 ppm | Pyrazole ring protons |
| δ 2.3, 2.6 ppm | Mesityl methyl protons | |
| ¹³C NMR | δ 140-150 ppm | Pyrazole ring carbons |
| δ 130-145 ppm | Mesityl aromatic carbons | |
| δ 20-25 ppm | Mesityl methyl carbons | |
| IR | 1350-1380 cm⁻¹ | Asymmetric SO₂ stretch |
| 1160-1190 cm⁻¹ | Symmetric SO₂ stretch |
Molecular Modeling and Docking Studies Relevant to Scaffold Design
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build a variety of biologically active compounds. nih.govnih.govresearchgate.net Molecular modeling and docking studies are essential computational tools for designing new drugs based on such scaffolds. While specific docking studies for this compound are not available in the searched literature, the principles of such studies can be applied to this molecule.
Molecular docking simulations predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This allows researchers to understand the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The goal is to design molecules that fit snugly into the active site of a target protein, thereby modulating its function.
For a scaffold like this compound, molecular modeling can be used to explore how different substituents on the pyrazole or mesityl rings might enhance binding to a specific biological target. The steric and electronic properties of the mesitylsulfonyl group would be a key consideration in such design efforts. For instance, the bulky nature of the mesityl group could be exploited to achieve selectivity for a particular protein binding pocket. Computational studies on other pyrazole derivatives have demonstrated the utility of this approach in designing potent enzyme inhibitors.
Applications and Synthetic Utility of 1 Mesitylsulfonyl 1h Pyrazole Scaffolds
Role as Precursors for Further Functionalization
The synthetic utility of 1-(mesitylsulfonyl)-1H-pyrazole is largely defined by the reactivity of the N-sulfonylated pyrazole (B372694) system. The mesitylsulfonyl group is an effective activating and protecting group, which allows for controlled chemical transformations on the pyrazole core.
The presence of the bulky and electron-withdrawing mesitylsulfonyl group on the N1 position of the pyrazole ring significantly influences the reactivity of the entire molecule. This substitution facilitates regioselective functionalization at other positions of the pyrazole ring, which might be difficult to achieve with an unprotected pyrazole. For instance, the presence of the sulfonyl group enhances the acidity of the protons on the pyrazole ring, making them more susceptible to deprotonation and subsequent reaction with electrophiles.
Research has demonstrated that N-sulfonylated pyrazoles can undergo various transformations. For example, derivatives like 4-bromo-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole highlight that the pyrazole ring can be halogenated, providing a handle for further cross-coupling reactions. ontosight.ai The synthesis of compounds such as 1-(mesitylsulfonyl)-3,5-dimethyl-4-tosyl-1H-pyrazole further illustrates that the C4 position is available for functionalization, even with multiple bulky groups present on the scaffold. sci-hub.se
A key aspect of using the mesitylsulfonyl group is its potential for removal under specific conditions, thereby liberating the N-H of the pyrazole ring for further reactions or as a required feature in the final target molecule. While specific deprotection protocols for this compound are detailed in specialized literature, the principle is analogous to the removal of other sulfonyl groups or the deprotection of other N-substituted pyrazoles, such as the acid-catalyzed removal of a tert-butyl group. orgsyn.org This "protect-functionalize-deprotect" strategy is a cornerstone of its utility.
The table below summarizes key reactions involving functionalization of the pyrazole core while the N-sulfonyl group is attached.
| Reaction Type | Position of Functionalization | Reagents/Conditions | Product Type | Reference |
| Bromination | C4 | Brominating agent | 4-Bromo-N-sulfonyl pyrazole | ontosight.ai |
| Sulfonylation | C4 | Tosyl chloride, base | 4-Tosyl-N-sulfonyl pyrazole | sci-hub.se |
| Cyclization | C3, C4, C5 (ring formation) | Enaminones, p-TSA | 3-Substituted-N-sulfonyl pyrazoles | sci-hub.se |
| Cycloaddition | C4, C5 | 1,1-Diacylcyclopropanes, Iodine | Substituted pyrazoles | researchgate.net |
Integration into Complex Molecular Architectures
The this compound scaffold and its derivatives serve as crucial intermediates in the synthesis of complex molecules, particularly those with pharmaceutical or material science applications. The ability to pre-functionalize the pyrazole ring and then integrate it into a larger molecular framework is a significant advantage.
Pyrazoles are a well-established class of heterocycles in medicinal chemistry, forming the core of numerous drugs. wikipedia.org The N-sulfonylated variants are instrumental in constructing these complex structures. For example, a related strategy involving mesitylenesulfonylhydroxylamine (MSH), the precursor to the mesitylsulfonyl group, was employed in the synthesis of Gemlapodect, a compound that has undergone clinical studies. researchgate.net This highlights the industrial relevance of methodologies involving the mesitylsulfonyl moiety in the assembly of complex drug candidates. researchgate.net
Furthermore, pyrazole-based scaffolds are used to create isosteres of other important biological motifs, such as indole (B1671886). rsc.org By replacing an indole ring with a functionalized pyrazole, chemists can modulate properties like solubility and biological activity. rsc.org The synthesis of an isostere of the drug pruvanserin (B1233070) using a related fused pyrazole system showcases this design strategy. rsc.org
The integration of pyrazole scaffolds into complex architectures is also evident in the development of potent and selective biological probes and inhibitors. Researchers have synthesized 1,3-diphenyl-1H-pyrazole derivatives that act as partial agonists for the PPARγ receptor, demonstrating the role of the pyrazole core in molecular recognition at protein binding sites. nih.gov Similarly, pyrazole-based aurone (B1235358) analogs have been synthesized and shown to possess significant cytotoxic activity against cancer cell lines, indicating their potential in the development of new therapeutic agents. nih.gov
The following table presents examples of complex molecular architectures synthesized using pyrazole scaffolds.
| Compound Class | Biological Target/Application | Key Synthetic Feature | Reference |
| Gemlapodect | Clinical candidate | Use of mesitylenesulfonyl-related reagent | researchgate.net |
| Pruvanserin Isostere | Drug analog with improved solubility | Isosteric replacement of indole with a pyrazole scaffold | rsc.org |
| 1,3-Diphenyl-1H-pyrazole derivatives | PPARγ partial agonists | Virtual screening and chemical synthesis | nih.gov |
| Pyrazole-based aurones | Cytotoxic agents against cancer cells | Hybrid molecules combining pyrazole and aurone scaffolds | nih.gov |
| Estrogen Receptor Ligands | Selective receptor modulation | Rhodium-catalyzed synthesis of indazoles (pyrazole isomers) | acs.org |
Design Principles for Pyrazole-Based Scaffolds in Organic Synthesis
The widespread use of pyrazole scaffolds in organic synthesis, particularly in drug discovery and materials science, is guided by several key design principles. These principles leverage the inherent chemical and physical properties of the pyrazole ring system.
Pharmacophore and Bioisostere: The pyrazole ring is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in biologically active compounds. pharmajournal.net It is often used as a bioisostere for other aromatic rings like benzene (B151609) or other five-membered heterocycles like imidazole (B134444) or isoxazole. wikipedia.orgrsc.org The two nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, which is crucial for binding to biological targets such as enzymes and receptors. pharmajournal.net The ability to substitute the pyrazole at multiple positions allows for the fine-tuning of its steric and electronic properties to optimize these interactions.
Structure-Activity Relationship (SAR) Tuning: The synthetic accessibility of substituted pyrazoles allows for systematic exploration of structure-activity relationships. For instance, in a series of pyrazole-based aurones, it was found that compounds featuring a carbamate (B1207046) group exhibited stronger cytotoxic activity than those with a hydroxyl group at the same position. nih.gov Similarly, the substitution pattern on the N1-phenyl ring of 1,3-diphenyl-1H-pyrazole derivatives was found to be critical for their activity as PPARγ partial agonists. nih.gov These studies demonstrate that the biological effect of a pyrazole-containing molecule can be precisely modulated by altering its substitution pattern.
Synthetic Tractability and Versatility: The synthesis of the pyrazole core is well-established, with classic methods like the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines) providing reliable access to a wide range of analogs. wikipedia.org The use of protecting groups, such as the mesitylsulfonyl group, further enhances the synthetic tractability, allowing for the construction of complex substitution patterns that would otherwise be challenging to achieve. sci-hub.se This synthetic versatility makes the pyrazole scaffold an attractive starting point for the development of compound libraries for high-throughput screening.
The design principles are summarized in the table below.
| Design Principle | Description | Example Application | Reference |
| Privileged Pharmacophore | The pyrazole ring is a common feature in many biologically active compounds due to its ability to form key interactions with biological targets. | Celecoxib (anti-inflammatory drug), Stanozolol (anabolic steroid) | wikipedia.org |
| Bioisosterism | The pyrazole ring can replace other chemical groups (e.g., indole, benzene) to modulate physicochemical properties like solubility and metabolic stability while retaining biological activity. | A pruvanserin isostere with improved aqueous solubility. | rsc.org |
| SAR-Guided Optimization | The biological activity of pyrazole-containing molecules can be systematically optimized by modifying the substituents on the pyrazole ring. | Modulating the cytotoxic activity of pyrazole-aurone hybrids by changing functional groups. | nih.gov |
| Synthetic Accessibility | Robust and versatile synthetic methods allow for the efficient creation of diverse pyrazole derivatives for various applications. | Knorr pyrazole synthesis for creating libraries of substituted pyrazoles. | wikipedia.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-(mesitylsulfonyl)-1H-pyrazole in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom is mapped, while two-dimensional techniques like COSY reveal the connectivity between protons.
Detailed Research Findings: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound shows distinct signals corresponding to the pyrazole (B372694) ring and the mesityl group. The protons on the pyrazole ring appear at δ 8.21 (d, J = 2.8 Hz, 1H), 7.64 (d, J = 1.5 Hz, 1H), and 6.40 (dd, J = 2.8, 1.5 Hz, 1H). The aromatic protons of the mesityl ring are observed as a singlet at δ 6.99 (s, 2H). The methyl groups on the mesityl ring present as two singlets: one for the two ortho-methyl groups at δ 2.58 (s, 6H) and one for the para-methyl group at δ 2.34 (s, 3H).
The ¹³C NMR spectrum provides further structural confirmation. Key chemical shifts are observed at δ 144.5, 142.9, 142.0, 133.0, 131.8, 128.8, 111.4, 23.0, and 21.1 ppm.
A 2D Correlation SpectroscopY (COSY) experiment would be used to establish the connectivity of the protons within the pyrazole ring, showing cross-peaks between the signals at δ 8.21, 7.64, and 6.40, confirming their scalar coupling and proximity in the five-membered ring structure. nih.govmdpi.com
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 8.21 | d, J = 2.8 | Pyrazole H |
| ¹H | 7.64 | d, J = 1.5 | Pyrazole H |
| ¹H | 6.40 | dd, J = 2.8, 1.5 | Pyrazole H |
| ¹H | 6.99 | s | Mesityl Ar-H |
| ¹H | 2.58 | s | ortho-CH₃ |
| ¹H | 2.34 | s | para-CH₃ |
| ¹³C | 144.5, 142.9, 142.0, 133.0, 131.8, 128.8, 111.4, 23.0, 21.1 | - | Compound carbons |
Data sourced from referenced literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the sulfonyl group and the aromatic rings.
Detailed Research Findings: While a specific experimental spectrum for this compound is not detailed in the searched literature, the expected characteristic absorption bands can be predicted based on known data for similar structures. The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C=C and C-N stretching vibrations of the pyrazole ring and the C=C stretching of the mesitylene (B46885) ring are expected to appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for verifying the molecular formula.
Detailed Research Findings: Using electrospray ionization (ESI), a soft ionization technique, the high-resolution mass spectrum of this compound was obtained. The analysis provided a found m/z value of 251.0848 for the [M+H]⁺ ion. This experimental value is in excellent agreement with the calculated theoretical mass of 251.0854 for the molecular formula C₁₂H₁₅N₂O₂S⁺, unequivocally confirming the compound's composition.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, Silica (B1680970) Gel Chromatography)
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Detailed Research Findings:
Silica Gel Chromatography: The synthesis of this compound typically concludes with purification via column chromatography using silica gel. This technique separates the target compound from unreacted starting materials and byproducts.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. For this compound, a retention factor (R_f) of 0.5 has been reported using a 4:1 mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.
High-Performance Liquid Chromatography (HPLC): While specific HPLC methods for this compound are not detailed in the searched literature, reverse-phase HPLC would be a suitable technique for assessing its purity with high precision. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide effective separation and allow for quantification of any impurities.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to empirically verify the molecular formula.
Detailed Research Findings: While specific experimental results for this compound were not found in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₄N₂O₂S. Experimental values obtained from combustion analysis would be compared against these theoretical percentages to confirm the purity and composition of the synthesized compound. nih.gov
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 57.58 |
| Hydrogen | H | 5.64 |
| Nitrogen | N | 11.19 |
| Oxygen | O | 12.78 |
| Sulfur | S | 12.81 |
Calculated based on the molecular formula C₁₂H₁₄N₂O₂S.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: this compound has been isolated as a white crystalline solid with a melting point of 134.2-136.1 °C. This physical state indicates a well-ordered crystal lattice suitable for X-ray diffraction analysis. However, as of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. Such an analysis would provide conclusive proof of its solid-state conformation, including the dihedral angles between the pyrazole and mesityl rings, and reveal the nature of any intermolecular interactions, such as C-H···O or π-π stacking, that govern the crystal packing.
Future Research Directions and Perspectives in 1 Mesitylsulfonyl 1h Pyrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of 1-(mesitylsulfonyl)-1H-pyrazole synthesis will undoubtedly be shaped by the principles of green chemistry, focusing on efficiency, safety, and environmental benignity.
Promising avenues for exploration include the adoption of flow chemistry techniques. Continuous-flow processes offer superior control over reaction parameters, enhanced safety for hazardous reactions, and potential for seamless scalability. galchimia.commdpi.comresearchgate.net The synthesis of this compound and its derivatives could be significantly optimized by transitioning from batch to continuous manufacturing.
Microwave-assisted synthesis is another area with considerable potential. dergipark.org.trnih.govresearchgate.net This technology can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing side product formation. nih.gov The application of microwave irradiation to the sulfonylation of pyrazole or the cyclization step to form the pyrazole ring could offer a more sustainable and efficient route to the target molecule.
Furthermore, the development of photocatalytic methods for the synthesis and functionalization of N-heterocycles is a rapidly advancing field. researchgate.netnih.gov Visible-light-mediated reactions, often employing copper or iridium photocatalysts, can enable transformations under mild conditions, avoiding the need for high temperatures and harsh reagents. researchgate.netacs.orgacs.org Exploring photocatalytic routes to introduce the sulfonyl group onto the pyrazole ring or to construct the heterocyclic core itself is a key future direction.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and process control. galchimia.commdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and cleaner reactions. dergipark.org.trnih.govresearchgate.netnih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, and use of renewable energy. researchgate.netnih.govresearchgate.netacs.orgacs.org |
Exploration of Undiscovered Reactivity Patterns
The mesitylsulfonyl group significantly influences the electronic properties of the pyrazole ring, opening up avenues for novel reactivity. Future research should focus on leveraging this influence to explore currently undiscovered reaction pathways.
A key area of interest is the C-H activation of the pyrazole ring. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, obviating the need for pre-functionalized substrates. researchgate.netnih.gov Research into the regioselective C-H arylation, alkenylation, or alkylation of the this compound core could lead to a vast array of novel derivatives with unique properties. researchgate.netnih.gov The directing ability of the sulfonyl group or other substituents on the pyrazole ring will be a critical factor in controlling the selectivity of these transformations. rawdatalibrary.net
The exploration of cycloaddition reactions involving the pyrazole ring of this compound is another promising frontier. While pyrazoles are aromatic, their reactivity in cycloadditions can be modulated by the electronic nature of their substituents. The electron-withdrawing mesitylsulfonyl group may activate the pyrazole ring towards specific types of cycloadditions, providing access to novel fused heterocyclic systems.
Advanced Computational Modeling for Predictive Synthesis and Design
The integration of computational chemistry is set to revolutionize the way chemical research is conducted. For this compound, advanced computational modeling will be instrumental in predicting its synthesis, reactivity, and properties.
Quantum chemical studies , employing methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.netrsc.org Such calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, to rationalize observed reactivity patterns, and to guide the design of new reactions. researchgate.net
The application of machine learning (ML) algorithms for reaction prediction and optimization is a particularly exciting prospect. nih.govnih.govmedium.comnips.cc By training models on large datasets of chemical reactions, it is becoming increasingly possible to predict the outcome of a given reaction with a high degree of accuracy. chemrxiv.org For the synthesis of this compound analogues, ML models could be used to predict optimal reaction conditions, identify promising starting materials, and even suggest novel synthetic routes.
| Computational Approach | Application in this compound Chemistry |
| Quantum Chemistry (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. nih.govresearchgate.netrsc.orgresearchgate.net |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthetic routes, and virtual screening of analogues. nih.govnih.govmedium.comnips.ccchemrxiv.org |
Integration into Supramolecular Chemistry or Material Science
The unique structural and electronic features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials.
In supramolecular chemistry , the pyrazole moiety can act as a versatile hydrogen bond donor and acceptor, as well as a ligand for metal coordination. mdpi.com The mesitylsulfonyl group can further influence intermolecular interactions through dipole-dipole forces and potential for π-stacking. Future research could explore the self-assembly of this compound into well-defined architectures such as coordination polymers or metal-organic frameworks (MOFs). rsc.org
In material science , the incorporation of this compound into polymer backbones could lead to materials with tailored properties. For instance, the development of degradable polymers is a significant area of research, and incorporating specific cleavable linkages into the polymer chain is a key strategy. mit.edu The sulfonyl-pyrazole linkage could potentially be designed to be cleavable under specific conditions, leading to the development of environmentally benign materials. Furthermore, the synthesis of photoresponsive materials based on pyrazole derivatives is an emerging field. rsc.orgmdpi.comdcu.ie The electronic properties of the sulfonylated pyrazole core could be harnessed to create materials that change their properties upon exposure to light, with potential applications in optical data storage, sensors, and actuators. mdpi.com
Design of Next-Generation Analogues for Specific Chemical Utility
Building upon the foundational structure of this compound, the design and synthesis of next-generation analogues with specific chemical utilities is a key future direction.
One promising area is the development of organocatalysts . The pyrazole scaffold is a common feature in many successful organocatalysts. By strategically functionalizing the this compound core, it may be possible to create novel catalysts for a variety of organic transformations. The mesitylsulfonyl group can act as a chiral auxiliary or an electronic modulator to influence the stereoselectivity and efficiency of the catalytic process.
Another area of exploration is the design of chemical sensors . The pyrazole ring can be functionalized with chromophores or fluorophores, and the electronic communication between these signaling units and the sulfonylated pyrazole core could be exploited for the selective detection of specific analytes. The binding of an analyte to a receptor site on the pyrazole analogue could induce a change in the spectroscopic properties of the molecule, providing a detectable signal.
Finally, the development of photoresponsive analogues for applications in photopharmacology or as molecular switches is a compelling research avenue. By incorporating photoisomerizable groups, such as azobenzenes or spiropyrans, into the this compound structure, it may be possible to create molecules whose chemical or biological activity can be controlled with light. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(mesitylsulfonyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 1H-pyrazole using mesitylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base in anhydrous dichloromethane at 0–5°C). Purification typically involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and exclusion of moisture .
- Key Considerations : Competing side reactions, such as over-sulfonylation or decomposition, can be minimized by maintaining low temperatures and inert atmospheres. Reaction progress should be monitored via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : H NMR will show distinct peaks for mesityl protons (δ 6.7–7.1 ppm, singlet) and pyrazole protons (δ 7.8–8.2 ppm). C NMR confirms sulfonyl group attachment (C-SO at ~140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS will display the molecular ion peak [M+H] at m/z 279.1 (calculated for CHNOS).
Q. How does the mesitylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing sulfonyl group activates the pyrazole ring for nucleophilic substitution or Suzuki-Miyaura coupling. For example, boron-containing derivatives (e.g., pinacol boronate) can be synthesized via palladium-catalyzed borylation, enabling C–C bond formation .
- Catalytic Systems : Use Pd(dppf)Cl/KOAc in DMF at 80°C for 12 hours. Monitor conversion via B NMR to confirm boronate formation .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound derivatives be systematically addressed?
- Analytical Approach :
Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
Compare DSC profiles under nitrogen vs. air to assess oxidative stability.
Correlate stability with substituent effects (e.g., electron-donating groups on the mesityl ring may enhance stability) .
- Case Study : Discrepancies in reported melting points (e.g., 110–115°C vs. 105–108°C) may arise from polymorphic forms. Use XRD to identify crystalline phases and recrystallize solvents (e.g., ethanol vs. acetonitrile) to isolate pure forms .
Q. What strategies optimize regioselectivity in functionalizing this compound for medicinal chemistry applications?
- Directed Functionalization :
- C–H Activation : Use Pd(OAc)/AgCO with pivalic acid as a directing group to selectively modify the C4 position of the pyrazole ring .
- Click Chemistry : Azide-alkyne cycloaddition at the sulfonyl group’s para-position enables bioconjugation (e.g., for probe design) .
Q. How do solvent and catalyst choices impact enantioselective synthesis of chiral derivatives?
- Catalytic Screening :
- Chiral phosphine ligands (e.g., BippyPhos) with Pd(0) in toluene/EtOH (3:1) achieve >90% ee for asymmetric alkylation .
- Solvent polarity adjustments (e.g., THF vs. DCM) influence transition-state stabilization.
- Data-Driven Optimization : Design of Experiments (DoE) can model interactions between catalyst loading, temperature, and solvent to maximize enantiomeric excess .
Methodological Resources
- Spectral Databases : PubChem (CID 145943567) provides reference H/C NMR and IR spectra .
- Crystallography Tools : ORTEP-3 for Windows enables 3D structural visualization and refinement .
- Safety Protocols : Follow OSHA guidelines for handling sulfonating agents (e.g., mesitylsulfonyl chloride) with PPE and fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
